![molecular formula C6H6N2S B2523633 2-(2-Methyl-1,3-thiazol-5-yl)acetonitrile CAS No. 1206980-07-5](/img/structure/B2523633.png)
2-(2-Methyl-1,3-thiazol-5-yl)acetonitrile
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Description
2-(2-Methyl-1,3-thiazol-5-yl)acetonitrile , also known by its IUPAC name 2-(5-methyl-1H-1λ3-thiazol-2-yl)acetonitrile , is a chemical compound with the molecular formula C~6~H~7~N~2~S . It falls within the class of thiazole derivatives and exhibits interesting properties due to its thiazole ring structure. Thiazoles are known for their diverse biological activities and have been studied extensively in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 2-(2-Methyl-1,3-thiazol-5-yl)acetonitrile consists of a thiazole ring fused with an acetonitrile group. The thiazole ring contains a sulfur atom and a nitrogen atom, contributing to its unique properties. The presence of the nitrile functional group suggests potential reactivity and biological activity. Researchers often use spectroscopic techniques (such as NMR, IR, and mass spectrometry) to confirm the compound’s structure .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not well-documented, we can infer potential reactivity based on its functional groups. The nitrile group may participate in nucleophilic addition reactions, and the thiazole ring could undergo substitution or cyclization reactions. Exploring its reactivity with various reagents and conditions would provide valuable insights .
Physical And Chemical Properties Analysis
Safety and Hazards
properties
IUPAC Name |
2-(2-methyl-1,3-thiazol-5-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c1-5-8-4-6(9-5)2-3-7/h4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBCFVSAXWIXQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-1,3-thiazol-5-yl)acetonitrile |
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